molecular formula C14H21NO B14549052 Piperidine, 2-(methoxymethyl)-1-methyl-4-phenyl- CAS No. 62114-71-0

Piperidine, 2-(methoxymethyl)-1-methyl-4-phenyl-

Cat. No.: B14549052
CAS No.: 62114-71-0
M. Wt: 219.32 g/mol
InChI Key: GAHVMSCHWHDWPU-UHFFFAOYSA-N
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Description

Piperidine, 2-(methoxymethyl)-1-methyl-4-phenyl- is an organic compound belonging to the piperidine class of heterocyclic amines. This compound features a six-membered ring structure with one nitrogen atom and various substituents, including a methoxymethyl group, a methyl group, and a phenyl group. Piperidine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 2-(methoxymethyl)-1-methyl-4-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-(methoxymethyl)-1-methyl-4-phenylpiperidine with appropriate reagents under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Piperidine, 2-(methoxymethyl)-1-methyl-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Piperidine, 2-(methoxymethyl)-1-methyl-4-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Piperidine, 2-(methoxymethyl)-1-methyl-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in metabolic pathways or modulate receptor activity in the central nervous system. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

    Piperidine: A simple six-membered ring with one nitrogen atom, used as a precursor in organic synthesis.

    Pyridine: A six-membered ring with one nitrogen atom, known for its aromatic properties and use in pharmaceuticals.

    Piperazine: A six-membered ring with two nitrogen atoms, used in the synthesis of various drugs and chemicals.

Uniqueness: Piperidine, 2-(methoxymethyl)-1-methyl-4-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxymethyl, methyl, and phenyl groups allows for unique interactions with molecular targets, making it valuable in specific research and industrial applications.

Properties

CAS No.

62114-71-0

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-(methoxymethyl)-1-methyl-4-phenylpiperidine

InChI

InChI=1S/C14H21NO/c1-15-9-8-13(10-14(15)11-16-2)12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3

InChI Key

GAHVMSCHWHDWPU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1COC)C2=CC=CC=C2

Origin of Product

United States

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